5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine
Overview
Description
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine is a useful research compound. Its molecular formula is C9H15N3O3S2 and its molecular weight is 277.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiazole derivatives have been found to have a wide range of effects, including anticancer, antimicrobial, and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
5-((2,6-Dimethylmorpholino)sulfonyl)thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce cytotoxicity in cancer cells by disrupting cell division and promoting apoptosis . Additionally, this compound may affect the synthesis of neurotransmitters and other essential biomolecules, thereby impacting cellular communication and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes involved in DNA replication and repair, thereby exerting their anticancer effects . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects are often observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives are known to undergo biotransformation, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . These metabolic pathways can influence the overall efficacy and safety profile of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution to specific cellular compartments . The localization and accumulation of this compound can impact its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S2/c1-6-4-12(5-7(2)15-6)17(13,14)8-3-11-9(10)16-8/h3,6-7H,4-5H2,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBXSLRRGAAXFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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